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Compound of Interest

Compound Name: Augpenin

Cat. No.: B1239372 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of various

formulations of Augmentin (amoxicillin/clavulanic acid), a widely prescribed antibiotic.

Understanding the differences in absorption, distribution, metabolism, and excretion among

these formulations is crucial for optimizing therapeutic efficacy and guiding further research and

development. This document summarizes key pharmacokinetic data from clinical studies,

outlines the experimental methodologies employed, and visualizes the typical workflow of a

pharmacokinetic study.

Data Presentation: Pharmacokinetic Parameters of
Augmentin Formulations
The following tables summarize the mean pharmacokinetic parameters for amoxicillin and

clavulanic acid across different Augmentin formulations. These parameters are critical in

determining the onset, intensity, and duration of the drug's effect.

Table 1: Mean Pharmacokinetic Parameters of Amoxicillin in Various Augmentin Formulations
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Formulation
Dose
(Amoxicillin/Cl
avulanic Acid)

Cmax (µg/mL) Tmax (hours) AUC (µg·h/mL)

Augmentin

Immediate-

Release

500 mg / 125 mg 6.5 ± 1.6 ~1.5 19.5 ± 5.4

Augmentin

Immediate-

Release

875 mg / 125 mg 11.23 ± 2.61 2.0

Not directly

reported in this

study

Augmentin XR™

Extended-

Release

2000 mg / 125

mg
17.0 ± 4.0 1.5 71.6 ± 16.5

Augmentin ES-

600™ Pediatric

Suspension

90 mg/kg/day

(administered as

45 mg/kg every

12h)

15.7 ± 7.7 2.0 55.3 ± 20.1

Table 2: Mean Pharmacokinetic Parameters of Clavulanic Acid in Various Augmentin

Formulations
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Formulation
Dose
(Amoxicillin/Cl
avulanic Acid)

Cmax (µg/mL) Tmax (hours) AUC (µg·h/mL)

Augmentin

Immediate-

Release

500 mg / 125 mg 2.8 ± 1.1 ~1.0 7.3 ± 2.0

Augmentin

Immediate-

Release

875 mg / 125 mg 2.55 ± 0.54 1.0

Not directly

reported in this

study

Augmentin XR™

Extended-

Release

2000 mg / 125

mg
2.05 ± 0.80 1.03 5.29 ± 1.55

Augmentin ES-

600™ Pediatric

Suspension

90 mg/kg/day

(administered as

45 mg/kg every

12h)

2.7 ± 1.6 1.1 6.8 ± 3.4

Disclaimer: The data presented is a compilation from multiple studies and is intended for

comparative purposes. Direct comparison between studies may be limited by differences in

study design, patient populations, and analytical methodologies.

Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical trials employing

rigorous methodologies. Below are detailed descriptions of typical experimental protocols used

to assess the pharmacokinetics of Augmentin formulations.

Study Design
The majority of pharmacokinetic studies for Augmentin formulations are conducted as open-

label, randomized, crossover studies.[1] In a crossover design, each participant receives all the

different formulations being tested in a randomized sequence, with a washout period between

each administration to ensure that the drug from the previous treatment is completely

eliminated from the body.[1] This design minimizes inter-individual variability. Single-dose
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studies are common, where pharmacokinetic parameters are assessed after the administration

of a single dose of the medication.[1]

Subject Population
Typically, these studies enroll healthy adult male and female volunteers, usually between the

ages of 18 and 55.[2] For pediatric formulations like Augmentin ES-600, studies are conducted

in the target pediatric population.[3] Key inclusion criteria often include a body mass index

(BMI) within a healthy range and normal findings from a physical examination,

electrocardiogram (ECG), and clinical laboratory tests.[4] Exclusion criteria are stringent to

ensure subject safety and data integrity, and commonly include a history of hypersensitivity to

penicillin or other beta-lactam antibiotics, any significant medical conditions, use of other

medications, and pregnancy or breastfeeding.[5][6]

Dosing and Administration
The administration of the different Augmentin formulations is highly standardized. For studies

comparing the effect of food, the drug is administered to subjects in either a fasted state

(typically overnight fast of at least 10 hours) or after a standardized meal (e.g., a high-fat

breakfast).[1][7] For oral tablets, subjects are instructed to swallow the medication with a

specific volume of water.[8]

Blood Sampling
To determine the plasma concentrations of amoxicillin and clavulanic acid over time, serial

blood samples are collected at predefined intervals. A typical blood sampling schedule includes

a pre-dose sample, followed by multiple samples collected over a period of up to 12 hours

post-dose.[2] For instance, samples might be drawn at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10,

and 12 hours after drug administration.[9] The collected blood is then processed to separate

the plasma, which is stored frozen until analysis.

Analytical Methodology
The concentrations of amoxicillin and clavulanic acid in plasma samples are most commonly

determined using a validated high-performance liquid chromatography (HPLC) method with

ultraviolet (UV) detection.[7] This technique allows for the simultaneous quantification of both

components. The method typically involves protein precipitation from the plasma sample,
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followed by chromatographic separation on a reversed-phase column (such as a C8 or C18

column).[10][11] The mobile phase composition and detection wavelength are optimized for the

specific analytes.[7][10] More sensitive methods, such as HPLC coupled with mass

spectrometry (HPLC-MS), are also utilized.[10][11]

Pharmacokinetic Analysis
From the plasma concentration-time data, key pharmacokinetic parameters are calculated for

each subject and formulation. These include:

Cmax: The maximum observed plasma concentration of the drug.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of the total drug exposure over time.

These parameters are typically calculated using non-compartmental methods.[8] Statistical

analyses, such as analysis of variance (ANOVA), are then performed to compare the

pharmacokinetic parameters between the different formulations.[12]

Mandatory Visualization
Experimental Workflow for a Typical Augmentin
Pharmacokinetic Study
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Caption: Workflow of a typical pharmacokinetic study for Augmentin formulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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